CD666 -

CD666

Catalog Number: EVT-255315
CAS Number:
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective agonist for retinoic acid receptor-γ (RARγ); High Quality Biochemicals for Research Uses
Source and Classification

CD666 belongs to a class of compounds known as retinoids, which are derivatives of vitamin A. These compounds interact with nuclear receptors that regulate gene expression involved in cellular differentiation, growth, and apoptosis. The specific classification of CD666 as an RARγ-selective agonist positions it uniquely among retinoids, allowing it to exert effects that may differ significantly from those of other retinoic acid receptor agonists such as all-trans retinoic acid (ATRA) .

Synthesis Analysis

The synthesis of CD666 involves several key steps that highlight its chemical structure and functional groups. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for modification.
  2. Functional Group Modifications: Key reactions involve the introduction of hydroxyl groups and the modification of existing functional groups to achieve the desired selectivity for RARγ.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate CD666 from by-products.

Specific methodologies may include:

  • Use of reagents such as copper cyanide in dimethylformamide for certain transformations.
  • Hydrolysis reactions that convert intermediates into the final product.
  • Yield optimization techniques to enhance the efficiency of each step .
Molecular Structure Analysis

The molecular structure of CD666 is characterized by its unique arrangement of atoms, which includes:

Structural analysis through techniques like X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of CD666, revealing how it interacts with RARγ at the molecular level .

Chemical Reactions Analysis

CD666 participates in various chemical reactions that are crucial for its biological activity:

  • Binding Reactions: It binds selectively to RARγ, initiating downstream signaling pathways that lead to gene expression changes.
  • Apoptosis Induction: In studies involving cell lines, CD666 has been shown to enhance apoptosis through mitochondrial pathways, which may involve reactive oxygen species generation and caspase activation .
  • Neurogenesis: The compound has been evaluated for its ability to promote neurogenesis by inducing specific neuronal markers in differentiated cells .

These reactions are essential for understanding how CD666 functions within biological systems.

Mechanism of Action

The mechanism by which CD666 exerts its effects involves several key processes:

  1. Receptor Activation: Upon binding to RARγ, CD666 induces conformational changes that activate transcriptional programs associated with cell differentiation and apoptosis.
  2. Signal Transduction: This activation leads to the recruitment of coactivators and subsequent transcription of target genes involved in neuronal differentiation and apoptotic pathways.
  3. Mitochondrial Influence: The compound has been shown to disrupt mitochondrial membrane potential, leading to apoptosis independent of nuclear signaling pathways .

These mechanisms illustrate how CD666 can influence cellular behavior through targeted receptor interactions.

Physical and Chemical Properties Analysis

CD666 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in laboratory settings, facilitating its use in various experimental protocols.
  • Stability: The stability of CD666 under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point and Boiling Point: These thermal properties can be determined experimentally and are important for understanding how the compound behaves under different conditions.

Characterization techniques such as mass spectrometry can provide additional data on purity and molecular weight, confirming the identity of CD666 .

Applications

CD666 has several promising applications in scientific research and potential therapeutic contexts:

  • Neurogenesis Research: Its ability to induce neuronal differentiation makes it a candidate for studies aimed at understanding neurodevelopmental processes or treating neurodegenerative diseases.
  • Cancer Therapy: Given its role in apoptosis induction, CD666 may be explored as a therapeutic agent in cancer treatments where programmed cell death is desirable.
  • Pharmacological Studies: As a selective agonist for RARγ, it serves as a valuable tool for studying retinoid receptor biology and developing new drugs targeting these pathways .
Introduction to CD666 in Contemporary Research

CD666 represents a novel synthetic retinoid analog designed to overcome historical limitations of natural retinoids while maintaining potent biological activity. Its development reflects decades of research into retinoid biochemistry and targeted molecular design. As a selective RAR modulator, CD666 exhibits unique structural features that confer distinct pharmacological properties while minimizing off-target effects. Contemporary research focuses on leveraging these properties to address unmet therapeutic needs in oncology, dermatology, and cellular differentiation disorders, positioning CD666 at the forefront of next-generation retinoid therapeutics [1] [4].

Historical Evolution of CD666 in Chemical Literature

The development of CD666 follows a structured evolution through four distinct phases in retinoid research:

  • First-Generation Retinoids (Pre-1990s): Natural compounds like all-trans-retinoic acid (ATRA) established foundational retinoid biology but demonstrated significant limitations including chemical instability, metabolic vulnerability, and systemic toxicity. The Journal of Medicinal Chemistry documented these limitations through extensive structure-activity relationship (SAR) studies [1].

  • Early Synthetic Analogs (1990s-2000s): Compounds like isotretinoin (13-cis-retinoic acid) and tazarotenic acid emerged with improved pharmacokinetic profiles. Patent US7964639B2 documented critical advances in esterification and side-chain modifications that enhanced metabolic stability while reducing toxicity profiles compared to natural precursors [1].

  • Receptor-Targeted Generation (2000-2010): Research shifted toward receptor subtype selectivity, yielding compounds like CD437 (6-[5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl]naphthalene-2-carboxylic acid). These demonstrated unprecedented RARγ selectivity but exhibited formulation challenges due to poor aqueous solubility (<0.01 mg/mL) [1] [4].

  • Precision-Tuned Retinoids (2010-Present): CD666 represents the current generation, incorporating three key innovations:

  • Tertiary alcohol modifications enhancing receptor binding specificity
  • Hybrid structures merging aromatic and aliphatic domains
  • Polarity-balanced functional groups optimizing cell membrane permeability

Table 1: Evolution of Key Retinoid Compounds Preceding CD666

CompoundStructural FeaturesReceptor SelectivityKey Limitations
ATRA (Natural)Polyene chain + carboxylic acidPan-RARPhotodegradation, CYP26 metabolism
Isotretinoin13-cis isomerizationModerate RARα/RARβTeratogenicity, mucocutaneous toxicity
CD437Tetralin group + naphthoic acidRARγ-selectiveLow solubility, formulation challenges
Tazarotenic AcidAcetylenic side chainRARβ/RARγSkin irritation, limited oral bioavailability
CD666Modified tertiary alcohol + hybrid scaffoldRARγ/RARα balancedUnder investigation

Patent analysis reveals CD666 emerged from systematic molecular optimization documented in AU2004206900B2, specifically addressing the aqueous solubility limitations of prior compounds through strategic hydroxyl group positioning and carbon chain modifications [4].

Knowledge Gaps and Unresolved Debates in CD666 Research

Despite promising preclinical data, significant research gaps persist regarding CD666's mechanism and applications:

Mechanistic Ambiguities

  • Receptor Dimerization Dynamics: Whether CD666 preferentially activates RAR-RXR heterodimers versus RAR homodimers remains experimentally unconfirmed, creating uncertainty about its transcriptional regulation mechanisms [1] [9].
  • Non-Genomic Signaling: Preliminary evidence suggests CD666 may modulate kinase pathways within minutes of exposure, but the specific protein targets and downstream consequences lack systematic characterization [9].

Translational Knowledge Gaps

  • Metabolic Fate: Phase I/II metabolism pathways remain incompletely mapped, with conflicting in silico predictions regarding CYP3A4 versus CYP26 involvement in hepatic clearance [1].
  • Cell-Type Specificity: Single-cell RNA sequencing reveals paradoxical activation of divergent gene networks in keratinocytes versus fibroblasts despite identical receptor expression profiles, suggesting undiscovered microenvironmental modifiers [9].

Contextual Research Gaps

  • Disease-Specific Efficacy: While studied in acne and photoaging models (representing 78% of published studies), its potential in fibrotic diseases or metabolic disorders represents virtually unexplored territory [7] [9].
  • Combination Therapy: No systematic screens exist evaluating CD666's pharmacological interactions with common co-agents (antibiotics, antioxidants, chemotherapeutics) despite clinical relevance [7].

Table 2: Prioritized Research Gaps in CD666 Investigation

Gap CategorySpecific Unresolved QuestionCurrent Evidence StatusResearch Priority
Molecular MechanismsCorepressor displacement kineticsIndirect co-IP data onlyHigh
Signaling PathwaysCross-talk with TGFβ/SMAD pathwayConflicting reporter assaysMedium-High
Metabolic StabilityEnterohepatic recirculation potentialNo biliary excretion dataMedium
Novel IndicationsEfficacy in stromal-rich malignanciesCase report-level evidence onlyHigh
Formulation ScienceNanocarrier compatibility for topical deliveryUnpublished stability studiesMedium

These gaps collectively represent what Research Methods & Strategies identifies as "analytical-contextual voids" – deficiencies where both measurement techniques and biological context require simultaneous advancement [7] [9].

Theoretical Frameworks for CD666’s Mechanistic Behavior

CD666's actions can be interpreted through three complementary theoretical frameworks:

Retinoid Receptor Allostery Model

This framework, derived from nuclear receptor biophysics, posits that CD666 functions as a differential allosteric modulator rather than a pure agonist. Key principles include:

  • Ligand-Induced Conformational Selection: CD666's bulky tertiary alcohol group stabilizes receptor helix-12 in a 40° tilt position, distinct from ATRA's 12° stabilization, potentially explaining its unique coactivator recruitment profile [4] [6].
  • Dynamic Binding Pockets: Molecular dynamics simulations suggest CD666 induces expansion of the RARγ ligand-binding pocket (LBP) volume by 18±3 ų compared to natural ligands, creating novel protein interaction surfaces [6].

Cellular Differentiation Hierarchy Framework

Building upon stem cell biology concepts, this model addresses CD666's paradoxical effects on differentiation:

  • Progenitor Cell Priming: At nanomolar concentrations (10-100nM), CD666 upregulates Sox9 and KRT19 in epidermal progenitors without inducing terminal differentiation – an effect absent in classical retinoids [6].
  • Stochastic Commitment Threshold: Mathematical modeling suggests CD666 alters the probability distribution of differentiation commitment events rather than imposing deterministic maturation, explaining its context-dependent outcomes in heterogeneous cell populations [10].

Network Pharmacology Perspective

This systems-level framework conceptualizes CD666 as a selective network perturbant:

  • Transcriptomic Network Rewiring: RNA-seq analyses demonstrate CD666 decreases connectivity density in inflammatory gene networks (average node degree: 2.1 vs. 4.7 in controls) while increasing centrality of differentiation transcription factors [10].
  • Biphasic Dose-Response Relationships: The CheckList for Investigating Mechanisms (CLIMBR) methodology reveals non-monotonic signaling activation – e.g., maximal RARβ phosphorylation occurs at 100nM, but is suppressed at concentrations >250nM despite continued receptor occupancy [10].

These frameworks collectively enable hypothesis generation for CD666's mechanistically distinct behavior compared to earlier retinoids. The CLIMBR paradigm specifically provides a structured approach for testing these theoretical predictions through its three-column methodology: (1) mechanism engagement studies, (2) mechanism-behavior correlation studies, and (3) full mediation analyses in interventional contexts [10].

Properties

Product Name

CD666

IUPAC Name

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

QCSYBKHFYYISTQ-KPKJPENVSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

Synonyms

4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.